
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that plays a crucial role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is primarily expressed in the brain, heart, and kidneys. DPCPX has been widely used as a research tool to investigate the physiological and pharmacological effects of adenosine A1 receptor antagonism.
Mécanisme D'action
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins (Gi/o). When activated by adenosine, the receptor inhibits the activity of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects. By blocking the adenosine A1 receptor, this compound prevents the inhibitory effects of adenosine and leads to an increase in cAMP levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to block the adenosine A1 receptor. Some of the key effects include:
1. Increased cAMP levels: By blocking the inhibitory effects of adenosine on adenylate cyclase, this compound leads to an increase in cAMP levels. This can have downstream effects on various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
2. Decreased heart rate: Adenosine A1 receptor activation has been shown to decrease heart rate, and this compound can block this effect.
3. Vasodilation: Adenosine A1 receptor activation has been shown to promote vasodilation, and this compound can block this effect.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Selectivity: this compound is a highly selective antagonist of the adenosine A1 receptor, which allows for specific investigation of the effects of adenosine A1 receptor antagonism.
2. Potency: this compound is a potent antagonist of the adenosine A1 receptor, which allows for effective blockade of the receptor at low concentrations.
Some of the key limitations of this compound include:
1. Off-target effects: Although this compound is highly selective for the adenosine A1 receptor, it may still have off-target effects that could confound experimental results.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide and adenosine A1 receptor antagonism. Some of the key areas of interest include:
1. Therapeutic potential: Adenosine A1 receptor antagonists like this compound have shown promise as potential therapeutic agents for various neurological and cardiovascular conditions. Further research is needed to investigate the safety and efficacy of these compounds in clinical settings.
2. Mechanisms of action: Although the adenosine A1 receptor is well-characterized, there is still much to learn about the downstream signaling pathways and physiological processes that are affected by adenosine A1 receptor antagonism.
3. Novel compounds: While this compound is a useful research tool, there is a need for the development of novel adenosine A1 receptor antagonists with improved pharmacological properties and selectivity.
Méthodes De Synthèse
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods for synthesizing this compound is through the reaction of 5-amino-2,4-dimethyl-N-(2-propenyl)benzamide with furan-2-carboxylic acid chloride in the presence of a base.
Applications De Recherche Scientifique
3,5-Dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide has been widely used in scientific research to investigate the physiological and pharmacological effects of adenosine A1 receptor antagonism. Some of the key areas of research include:
1. Neuroprotection: Adenosine A1 receptor activation has been shown to have neuroprotective effects in various models of neurological diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. This compound has been used to investigate the potential therapeutic benefits of adenosine A1 receptor antagonism in these conditions.
2. Cardiovascular function: Adenosine A1 receptor activation has been shown to play a role in regulating cardiovascular function, including heart rate, blood pressure, and vascular tone. This compound has been used to investigate the effects of adenosine A1 receptor antagonism on these parameters.
3. Sleep: Adenosine is a key regulator of sleep-wake cycles, and adenosine A1 receptor activation has been shown to promote sleep. This compound has been used to investigate the role of adenosine A1 receptors in sleep regulation.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-13(18)17-7-5-12(6-8-17)16-15(19)14-10(2)9-11(3)20-14/h4,9,12H,1,5-8H2,2-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYYVZDJNCTGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NC2CCN(CC2)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538052.png)
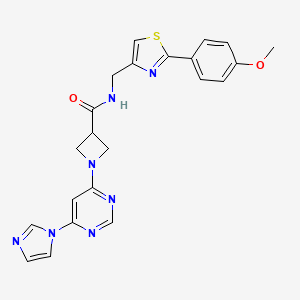
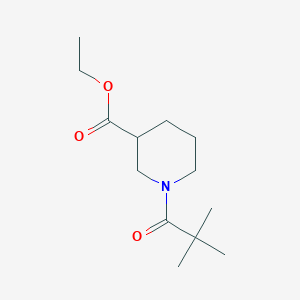
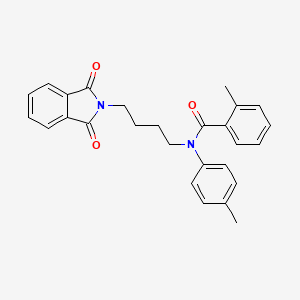
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)
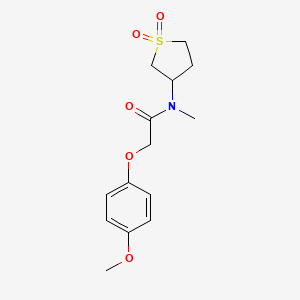

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)
![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)
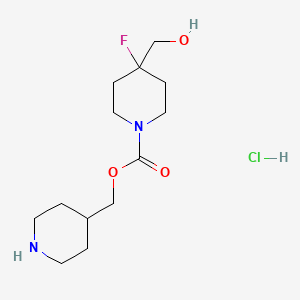
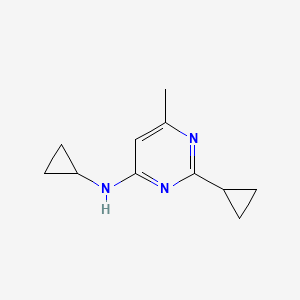
![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)
![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)